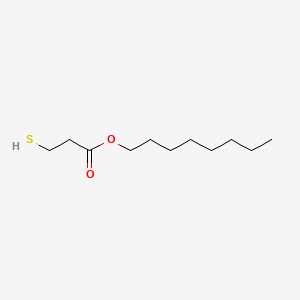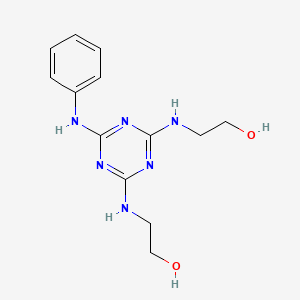
S-Allyl O-pentyl dithiocarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
S-Allyl O-pentyl dithiocarbonate can be synthesized through the reaction of pentanol with carbon disulfide and potassium hydroxide . The reaction proceeds as follows: [ \text{CH}_3(\text{CH}_2)_4\text{OH} + \text{CS}_2 + \text{KOH} \rightarrow \text{CH}_3(\text{CH}_2)_4\text{OCS}_2\text{K} + \text{H}_2\text{O} ] This reaction typically occurs under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
S-Allyl O-pentyl dithiocarbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted esters .
Wissenschaftliche Forschungsanwendungen
S-Allyl O-pentyl dithiocarbonate has several applications in scientific research:
Wirkmechanismus
The mechanism by which S-Allyl O-pentyl dithiocarbonate exerts its effects involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, altering their activity and leading to various biological effects . The pathways involved in its mechanism of action are still under investigation, but it is believed to involve the modulation of redox states and the formation of reactive sulfur species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium Amylxanthate: Similar in structure and used in similar applications, particularly in the mining industry.
Ethyl Xanthate: Another xanthate compound with similar chemical properties and applications.
Uniqueness
S-Allyl O-pentyl dithiocarbonate is unique due to its specific ester and alkyl groups, which confer distinct chemical reactivity and biological activity compared to other xanthates .
Eigenschaften
CAS-Nummer |
2956-12-9 |
|---|---|
Molekularformel |
C9H16OS2 |
Molekulargewicht |
204.4 g/mol |
IUPAC-Name |
O-pentyl prop-2-enylsulfanylmethanethioate |
InChI |
InChI=1S/C9H16OS2/c1-3-5-6-7-10-9(11)12-8-4-2/h4H,2-3,5-8H2,1H3 |
InChI-Schlüssel |
WTPBLTFCXYTHNZ-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=S)SCC=C |
Kanonische SMILES |
CCCCCOC(=S)SCC=C |
| 2956-12-9 | |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Acute Toxic; Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![P-Isopropylcalix[4]arene](/img/structure/B1605332.png)






![2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl-trimethylazanium](/img/structure/B1605345.png)

